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molecular formula C8H4FNO2 B1354641 2-Ethynyl-1-fluoro-4-nitrobenzene CAS No. 343866-99-9

2-Ethynyl-1-fluoro-4-nitrobenzene

Cat. No. B1354641
M. Wt: 165.12 g/mol
InChI Key: MUUOIQZAFWYPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07294635B2

Procedure details

A mixture of bis(benzonitril)dichloropalladium(II) (53 mg, 0.14 mmol) and copper (I) iodide (26 mg, 0.14 mmol) in 6 mL dry THF was purged with argon for 3 minutes, then was added tri(tert-butyl phosphine) (69 ul, 0.28 mmol), TMS acetylene (0.77 ml, 5.5 mmol), 3-bromo-4-fluoronitrobenzene 505 mg, 2.295 mmol), and di-isopropylamine (0.77 ml, 5.5 mmol). The mixture was stirred at room temperature for 5 hours under argon. To the reaction mixture was added 7 mL 1 M TBAF/THF and the mixture was stirred at room temperature for 10 minutes. Workup and purification by column chromatography (silica, 5%-35% EtOAc/hexane) give 2-ethynyl-1-fluoro-4-nitro-benzene.
[Compound]
Name
tri(tert-butyl phosphine)
Quantity
69 μL
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Quantity
505 mg
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
bis(benzonitril)dichloropalladium(II)
Quantity
53 mg
Type
catalyst
Reaction Step Three
Name
copper (I) iodide
Quantity
26 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si]([C:5]#[CH:6])(C)(C)C.Br[C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:12][C:13]=1[F:14].C(NC(C)C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1COCC1>C1COCC1.C1C=CC(C#N)=CC=1.C1C=CC(C#N)=CC=1.Cl[Pd]Cl.[Cu]I>[C:5]([C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:12][C:13]=1[F:14])#[CH:6] |f:3.4.5,7.8.9|

Inputs

Step One
Name
tri(tert-butyl phosphine)
Quantity
69 μL
Type
reactant
Smiles
Name
Quantity
0.77 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#C
Name
Quantity
505 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
0.77 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1CCOC1
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Name
bis(benzonitril)dichloropalladium(II)
Quantity
53 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl
Name
copper (I) iodide
Quantity
26 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 hours under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with argon for 3 minutes
Duration
3 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Workup and purification by column chromatography (silica, 5%-35% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(#C)C1=C(C=CC(=C1)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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